Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Substituent Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The official International Union of Pure and Applied Chemistry name is methyl 2-(piperidin-4-ylmethyl)benzoate; hydrochloride, which precisely describes the structural components and their connectivity within the molecule. This nomenclature system begins with the base structure, which is derived from benzoic acid that has been esterified with methanol to form the methyl benzoate backbone. The benzoate portion serves as the parent chain, with the ester functionality at the carboxyl carbon maintaining its characteristic properties.
The substituent analysis reveals a complex substitution pattern where the piperidine ring system is attached to the benzene ring through a methylene linker at the 2-position relative to the ester group. The piperidine moiety, specifically piperidin-4-yl, indicates that the attachment point is at the 4-position of the six-membered saturated nitrogen heterocycle. This positioning is crucial for understanding the three-dimensional structure and potential biological activity of the compound. The methylene bridge (-CH2-) connecting the piperidine ring to the benzene system provides conformational flexibility while maintaining structural integrity.
The hydrochloride designation indicates that the compound exists as a salt formed through protonation of the basic nitrogen atom in the piperidine ring by hydrochloric acid. This salt formation significantly impacts the physical and chemical properties of the compound, particularly its solubility characteristics and stability profile. The systematic nomenclature clearly distinguishes between the free base form and the hydrochloride salt, which is essential for accurate chemical identification and handling procedures.
Chemical Abstracts Service Registry Number and Molecular Formula Validation
The Chemical Abstracts Service registry number for this compound is 1187172-14-0, which serves as the unique identifier for this specific compound in chemical databases and literature. This registry number provides unambiguous identification and facilitates accurate cross-referencing across multiple chemical information systems. The Chemical Abstracts Service registry system ensures that each distinct chemical entity receives a unique numerical identifier, preventing confusion that might arise from variations in naming conventions or structural representations.
The molecular formula for the hydrochloride salt is C14H20ClNO2, reflecting the complete chemical composition including the chloride ion from the hydrochloric acid component. This formula indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight calculation yields 269.77 grams per mole, which represents the sum of all atomic masses within the molecular structure. The molecular formula validation confirms the stoichiometric relationships between all constituent elements and provides essential information for analytical chemistry applications, including mass spectrometry and elemental analysis.
Computational chemistry databases have verified the molecular formula through various calculation methods, and the formula consistency across multiple authoritative sources confirms its accuracy. The parent compound without the hydrochloride component would have the molecular formula C14H19NO2 with a molecular weight of 233.31 grams per mole, demonstrating the specific contribution of the hydrochloric acid component to the final salt structure.
Properties
IUPAC Name |
methyl 2-(piperidin-4-ylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13-5-3-2-4-12(13)10-11-6-8-15-9-7-11;/h2-5,11,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPBADZIPAJBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-14-0 | |
| Record name | methyl 2-[(piperidin-4-yl)methyl]benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride exhibits several pharmacological properties:
Anticancer Activity
Research indicates that compounds with similar structural features show significant antiproliferative effects against various cancer cell lines. For instance, related benzoylpiperidine derivatives have demonstrated IC50 values in the low micromolar range against breast and ovarian cancer cells .
Enzyme Inhibition
This compound acts as a reversible inhibitor of enzymes implicated in cancer progression, such as coactivator-associated arginine methyltransferase 1 (CARM1). This enzyme plays a crucial role in hormone-dependent tumors and has been targeted for therapeutic intervention.
Analgesic Properties
Compounds containing piperidine rings are often investigated for their potential in pain relief applications. Preliminary studies suggest that derivatives may possess analgesic properties.
Case Studies
Several studies have highlighted the potential applications of this compound:
-
Antitumor Efficacy :
- A study evaluating the antiproliferative effects showed that derivatives exhibited IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating the effectiveness of structural modifications in enhancing anticancer properties.
- Mechanistic Insights :
- Comparative Analysis :
Summary Table of Biological Activities
Mechanism of Action
The mechanism by which Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Differences |
|---|---|---|---|---|---|
| Methyl 2-(piperidin-4-ylmethyl)benzoate HCl | - | C₁₄H₂₀ClNO₂ | ~285.77 | Ortho | Enhanced steric hindrance at ortho site |
| Piperidin-4-ylmethyl benzoate HCl | 1220021-56-6 | C₁₃H₁₈ClNO₂ | 263.74 | Para | Para substitution reduces steric effects |
| Methyl 4-(piperidin-4-yl)benzoate HCl | 936130-82-4 | C₁₃H₁₈ClNO₂ | 263.74 | Para | Lacks methylene linker; para orientation |
Key Findings :
Functional Group Variations: Ester vs. Amide
| Compound Name | CAS Number | Functional Group | Bioactivity Relevance |
|---|---|---|---|
| Methyl 2-(piperidin-4-ylmethyl)benzoate HCl | - | Ester | Higher metabolic stability than amides |
| 2-Methoxy-N-(piperidin-4-yl)benzamide HCl | 1021901-98-3 | Amide | Increased hydrogen bonding potential |
Key Findings :
- Ester groups (target compound) are generally more hydrolytically stable than amides under physiological conditions, favoring prolonged activity .
- Amides (e.g., 2-Methoxy-N-(piperidin-4-yl)benzamide HCl) may exhibit stronger binding to targets via hydrogen bonding but are prone to enzymatic degradation .
Piperidine Ring Modifications
| Compound Name | CAS Number | Piperidine Modification | Impact on Properties |
|---|---|---|---|
| Methyl 2-(piperidin-4-ylmethyl)benzoate HCl | - | Unmodified | Balanced lipophilicity |
| Methyl 4-(4-hydroxypiperidin-4-yl)benzoate HCl | 2444880-53-7 | Hydroxyl group | Increased polarity; potential for H-bonding |
Key Findings :
Linker Variations: Methylene vs. Ethoxy
| Compound Name | CAS Number | Linker Type | Structural Flexibility |
|---|---|---|---|
| Methyl 2-(piperidin-4-ylmethyl)benzoate HCl | - | Methylene | Moderate flexibility |
| Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate HCl | 1112052-86-4 | Ethoxy | Increased conformational freedom |
Key Findings :
Biological Activity
Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its piperidine moiety, which is known for its diverse pharmacological properties. The chemical structure can be represented as follows:
This compound features a benzoate group linked to a piperidine ring, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. These interactions can modulate various cellular processes and enzyme activities. The compound has been shown to bind to certain receptors and enzymes, influencing pathways related to inflammation, antibacterial activity, and neuroprotection.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of piperidine derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings indicate that the compound could serve as a potential lead in developing new antibacterial agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly as a selective butyrylcholinesterase inhibitor. This action is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibition can enhance cholinergic neurotransmission .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results demonstrated potent activity against S. aureus and E. coli, with complete bacterial death observed within eight hours at certain concentrations .
- Neuroprotective Activity Investigation : Another research effort focused on the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to significant reductions in neuroinflammation and improved cognitive function .
Preparation Methods
Step 1: Synthesis of the Benzoate Ester
- Starting Material: 2-hydroxybenzoic acid derivatives or their activated esters.
- Reaction: Esterification via Fischer method or using acid chlorides.
- Conditions: Reflux in methanol with catalytic sulfuric acid or thionyl chloride to yield methyl 2-hydroxybenzoate derivatives.
Step 2: Introduction of the Piperidin-4-ylmethyl Group
Step 3: Salt Formation
- Hydrochloride Salt Formation:
- The free base is treated with hydrogen chloride in anhydrous ethanol or other suitable solvents.
- Reaction conditions: ambient temperature, with excess HCl gas or HCl in solution.
- The product precipitates as a crystalline hydrochloride salt.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, sulfuric acid | Reflux | 60–70°C | Acid catalysis | Ensures high yield of methyl ester |
| Nucleophilic substitution | Piperidin-4-ylmethyl halide | DMF or acetonitrile | 80–100°C | Base (K₂CO₃ or NaH) | High selectivity for substitution |
| Salt formation | HCl gas or HCl solution | Ethanol | Ambient | - | Precipitation of hydrochloride salt |
Research Findings and Process Innovations
Transfer Hydrogenation for Intermediate Synthesis
Research indicates that transfer hydrogenation can be employed to convert piperidine derivatives, such as piperidine-4-carboxylic acid, into the corresponding methylated amines, facilitating subsequent coupling steps. Conditions include:
- Catalysts: Palladium on carbon or platinum.
- Hydrogen source: Formaldehyde or formic acid.
- Temperature: 90–95°C.
- Advantages: Ambient pressure, reduced equipment complexity, and high selectivity.
Use of Cross-Coupling Techniques
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enable efficient formation of the C–N bond between aromatic esters and piperidine derivatives, with reaction conditions optimized for high yield and minimal by-products.
Salt Formation and Purification
The hydrochloride salt is obtained by bubbling HCl gas into the reaction mixture or adding HCl solution directly. Crystallization from ethanol or acetonitrile yields high-purity salts suitable for pharmaceutical use.
Data Tables and Process Parameters
Notes on Scale-Up and Industrial Application
- Continuous flow reactors can be employed for esterification and coupling steps to enhance scalability.
- Purification via recrystallization from ethanol or acetonitrile ensures high purity.
- Process control includes monitoring temperature, pH, and reaction progress via TLC or HPLC.
Summary of Key Research Findings
- Transfer hydrogenation offers a mild, scalable method for intermediate synthesis.
- Palladium-catalyzed coupling provides high regioselectivity and yields.
- Salt formation with HCl is straightforward, yielding stable hydrochloride salts suitable for pharmaceutical formulations.
- Optimization of reaction conditions is critical to maximize yield, purity, and process safety.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(piperidin-4-ylmethyl)benzoate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer: Synthesis typically involves coupling a benzoate ester with a piperidine derivative. For example, nucleophilic substitution or amide coupling reactions under inert conditions (e.g., nitrogen atmosphere) are common. Optimize yields by controlling stoichiometry (e.g., 1:1.2 molar ratio of benzoate to piperidine precursor) and using catalysts like HOBt/DCC for amide bonds. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity . Reaction efficiency can be monitored using TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer:
- NMR : Use - and -NMR to confirm the piperidine ring protons (δ 1.5–2.5 ppm) and benzoate ester carbonyl (δ ~165 ppm). -COSY can resolve overlapping signals in the piperidine region .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor (<5%) and goodness-of-fit (GOF ~1.0). Single-crystal diffraction at low temperatures (100 K) reduces thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 294.15) .
Q. How should researchers handle stability and reactivity challenges during storage?
- Methodological Answer: Store the compound in a desiccator at −20°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Monitor degradation via HPLC; degradation products may include benzoic acid derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Methodological Answer: Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors (e.g., GPCRs or enzymes). Focus on the piperidine moiety’s conformational flexibility and the benzoate ester’s electronic properties. QSAR models trained on analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) can identify substituents that improve potency. Validate predictions with in vitro assays (IC measurements) .
Q. What strategies resolve contradictions in solubility data across different experimental conditions?
- Methodological Answer: Perform solubility studies in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λ = 260 nm). For low-solubility batches, employ co-solvents (e.g., PEG 400) or micronization. Compare results with analogs like 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, noting discrepancies due to crystallinity or counterion effects .
Q. How can researchers mitigate hazards during large-scale synthesis while maintaining yield?
- Methodological Answer: Implement engineering controls (e.g., closed-system reactors) to limit exposure to volatile intermediates. Use real-time FTIR monitoring to detect exothermic reactions early. For hazardous steps (e.g., HCl quench), conduct small-scale calorimetry (DSC/TGA) to assess thermal risks. Safety protocols from KISHIDA’s SDS for related compounds recommend PPE (nitrile gloves, FFP3 respirators) and emergency neutralization kits .
Q. What are the best practices for analyzing metabolic pathways of this compound in preclinical studies?
- Methodological Answer: Use -labeled analogs in hepatocyte incubations (rat/human) to track metabolic products. LC-MS/MS identifies phase I metabolites (e.g., hydrolyzed benzoic acid) and phase II conjugates (glucuronides). Compare metabolic stability with structurally similar compounds like 4-Phenyl-2-thiazoleethanamine Hydrochloride to infer enzyme-specific clearance .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data from different cell lines be interpreted?
- Methodological Answer: Re-evaluate experimental variables:
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HepG2) with standardized protocols (MTT assay, 48h exposure).
- Impurities : Characterize batches via HPLC to rule out contaminants (e.g., unreacted piperidine precursors).
- Solvent Effects : Ensure DMSO concentration is ≤0.1% to avoid false positives. Cross-reference with analogs like 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride to isolate structural contributors .
Experimental Design Considerations
Q. What in vivo models are appropriate for studying the neuropharmacological potential of this compound?
- Methodological Answer: Use rodent models (e.g., Morris water maze for cognitive effects) at doses calibrated from in vitro IC values (typically 10–50 mg/kg). Include positive controls (e.g., donepezil hydrochloride) and monitor cholinergic side effects (e.g., salivation). Pharmacokinetic profiling (plasma t, brain-to-plasma ratio) ensures CNS bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
